3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride
Description
3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride is a substituted dihydroquinolinone derivative characterized by a 6-methyl group and a 2-aminoethyl side chain at position 3 of the quinolin-2-one core. Its molecular formula is C₁₂H₁₅ClN₂O, with a molecular weight of 238.72 g/mol.
Properties
IUPAC Name |
3-(2-aminoethyl)-6-methyl-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8-2-3-11-10(6-8)7-9(4-5-13)12(15)14-11;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAGZVUBWCWXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: Starting with 6-methylquinoline-2,4-dione and ethylenediamine, the reaction involves condensation under acidic conditions to form the desired compound.
Reduction Reaction: The quinoline derivative can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve continuous flow chemistry to optimize production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized Derivatives: Various quinoline derivatives with different oxidation states.
Reduced Forms: Hydrogenated derivatives of the quinoline ring.
Substituted Derivatives: Quinoline derivatives with different substituents at various positions.
Chemistry:
Synthetic Intermediate: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalyst: It may serve as a catalyst or ligand in various chemical reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological systems and processes.
Enzyme Inhibitor: It may act as an inhibitor for specific enzymes, aiding in research related to enzyme function and inhibition.
Medicine:
Pharmaceutical Agent:
Research Tool: Used in preclinical studies to understand disease mechanisms and develop new therapeutic strategies.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemical compounds and intermediates.
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three structurally related analogs:
Key Observations:
Core Structure Differences: The target compound and 3-(aminomethyl)-1,2-dihydroquinolin-2-one share the same dihydroquinolin-2-one core, but the latter has a shorter aminomethyl side chain, reducing its molecular weight by ~12% . 6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one features a fully saturated tetrahydroquinoline ring, which may enhance conformational rigidity compared to the partially saturated target compound . 5-Bromotryptamine diverges entirely with an indole core, though its 2-aminoethyl group mirrors the target’s substituent .
Substituent Effects: The 6-methyl group in the target compound may sterically hinder interactions compared to the 6-amino group in its tetrahydroquinoline analog .
Biological Activity
3-(2-Aminoethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinolinones, which are known for their diverse biological activities. The specific structure of this compound contributes to its unique pharmacological profile.
Biological Activities
1. Antioxidant Activity
Quinolinone derivatives have been reported to exhibit significant antioxidant properties. In a study assessing various quinolinone compounds, those similar to this compound demonstrated promising results in inhibiting lipid peroxidation and scavenging free radicals. For instance, related compounds showed IC50 values ranging from 10 μM to 100 μM in various antioxidant assays, indicating their potential as effective antioxidants .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that certain quinolinone derivatives can inhibit lipoxygenase (LOX) activity, which is critical in the inflammatory response. For example, some derivatives exhibited LOX inhibitory activity with IC50 values as low as 10 μM . This suggests that this compound may possess similar anti-inflammatory effects.
3. Antimicrobial Activity
Research into the antimicrobial properties of quinolinone derivatives indicates that they can be effective against a range of pathogens. In particular, studies have highlighted their efficacy against Gram-positive and Gram-negative bacteria. Compounds within this class have shown varying degrees of activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 100 μg/mL .
4. Anticancer Potential
The anticancer activity of quinolinone derivatives is an area of active research. Some studies have reported that these compounds can induce apoptosis in cancer cell lines. For instance, related compounds have been tested against leukemic HL60 cells, demonstrating significant antiproliferative effects with IC50 values indicating potent activity . The mechanisms involved may include the induction of cell cycle arrest and apoptosis through various signaling pathways.
Research Findings and Case Studies
Several studies have explored the biological activities of quinolinone derivatives similar to this compound:
-
Case Study 1: Antioxidant Activity Evaluation
A series of quinolinone derivatives were synthesized and evaluated for antioxidant activity using DPPH and ABTS assays. The results indicated that modifications at specific positions significantly enhanced antioxidant capacity . -
Case Study 2: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory effects revealed that certain derivatives could effectively inhibit LOX activity in vitro, suggesting potential therapeutic applications in inflammatory diseases . -
Case Study 3: Anticancer Activity
In vitro testing on HL60 cells showed that specific modifications to the quinolinone structure could enhance antiproliferative effects, indicating a structure-activity relationship that could be exploited for drug development .
Summary Table of Biological Activities
| Biological Activity | Mechanism | IC50 Values |
|---|---|---|
| Antioxidant | Free radical scavenging | 10 - 100 μM |
| Anti-inflammatory | LOX inhibition | 10 μM |
| Antimicrobial | Bacterial inhibition | <100 μg/mL |
| Anticancer | Induction of apoptosis | IC50 <76 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
